2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one features a fused [1,3]thiazolo[4,5-d]pyridazine core with a methyl group at position 2, a phenyl substituent at position 7, and a sulfanyl-linked ethanone moiety substituted with a piperidin-1-yl group.
Propriétés
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-13-20-17-18(26-13)16(14-8-4-2-5-9-14)21-22-19(17)25-12-15(24)23-10-6-3-7-11-23/h2,4-5,8-9H,3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMLFQIAOPRQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)N3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound characterized by its unique thiazolo-pyridazine structure. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 259.35 g/mol. The structure features a thiazole ring fused to a pyridazine moiety, with a methyl group and a phenyl group at specific positions on the rings. The presence of the thiol (-SH) functional group enhances its reactivity and biological activity.
Research indicates that compounds similar to this one may inhibit topoisomerase I , an enzyme critical for DNA replication and transcription processes. The inhibition of topoisomerase I can lead to the disruption of DNA repair mechanisms, making the compound a potential candidate for anticancer therapies.
Additionally, it has been shown to interact with poly (ADP-ribose) polymerase-1 (PARP-1) , further implicating its role in DNA repair pathways . The binding to PARP-1 inhibits its activity, which could enhance the efficacy of other chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways and the inhibition of cell signaling pathways related to survival .
Antimicrobial Activity
Compounds related to this structure have shown promising antimicrobial properties. For instance, derivatives have been tested against Pseudomonas aeruginosa and Escherichia coli , revealing significant inhibitory effects with minimal inhibitory concentration (MIC) values as low as 0.21 μM . These findings suggest potential applications in developing new antimicrobial agents.
Analgesic and Anti-inflammatory Effects
Recent studies have also explored the analgesic and anti-inflammatory properties of similar thiazolo-pyridazine derivatives. In vivo tests indicated that these compounds could effectively reduce pain and inflammation in animal models .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | Anticancer | Inhibition of PARP-1 |
| 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol | Antimicrobial | Inhibition of topoisomerase I |
| 5-Methyl-7-phenyl thiazolo derivatives | Analgesic/Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
A notable study focused on synthesizing novel thiazolo-pyridazine derivatives and evaluating their biological activities. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selective activity underscores the potential for developing targeted cancer therapies using these compounds .
Applications De Recherche Scientifique
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with thiazolo-pyridazine structures exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyridazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that specific modifications to the thiazolo structure can enhance cytotoxicity against breast and lung cancer cells .
2. Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial activities. The compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary findings suggest that the sulfanyl group contributes to its antimicrobial potency, making it a potential candidate for developing new antibiotics .
3. Neurological Applications
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which could be beneficial in treating conditions like depression and schizophrenia .
Case Studies
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The target compound’s key differentiators include:
- Core heterocycle : Pyridazine (two adjacent nitrogen atoms) fused with thiazole.
- Substituents: 2-methyl, 7-phenyl, and 4-sulfanyl-ethanone-piperidinyl.
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Core Heterocycle: The pyridazine core (target) vs. pyrimidine (BJ10171, F813-0944) alters electronic properties. Pyridazine’s adjacent nitrogens may enhance hydrogen-bonding interactions compared to pyrimidine’s meta nitrogens . Pyridazinones (e.g., 10b) exhibit higher crystallinity (mp >285°C) due to carbonyl groups, whereas the target’s sulfanyl-ethanone linkage likely reduces melting point .
7-Phenyl group: Common in analogs (e.g., 10b), suggesting a role in π-π stacking with hydrophobic pockets . Piperidin-1-yl: Enhances solubility via basic amine interactions, a feature shared with BJ10171 and F813-0944 .
Sulfanyl vs. Oxygen Linkages: Sulfanyl-ethanone in the target may resist hydrolysis better than pyridazinones (10b), which contain a reactive carbonyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
